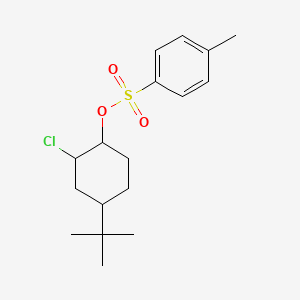![molecular formula C22H34N2O3 B14356021 N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide CAS No. 90708-60-4](/img/structure/B14356021.png)
N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide is a synthetic organic compound characterized by its unique structure, which includes a nitroheptyl group attached to a phenyl ring and an oct-7-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide typically involves a multi-step process:
Nitration: The initial step involves the nitration of heptane to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Coupling with Phenyl Ring: The nitroheptyl intermediate is then coupled with a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate with N-methylamine and oct-7-enoic acid under dehydrating conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and alkylation steps, and automated systems for the amidation process to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Hydrolysis: Formation of oct-7-enoic acid and N-methylamine.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: It can be used in studies investigating the effects of nitroalkyl groups on biological systems, including their potential as antimicrobial agents.
Wirkmechanismus
The mechanism of action of N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenyl ring and amide moiety may also contribute to its binding affinity and specificity towards certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide: shares structural similarities with other nitroalkyl-substituted amides and phenyl derivatives.
This compound: can be compared with compounds like this compound and this compound.
Uniqueness
- The presence of both a nitro group and an oct-7-enamide moiety in this compound makes it unique compared to other similar compounds. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
90708-60-4 |
|---|---|
Molekularformel |
C22H34N2O3 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
N-methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide |
InChI |
InChI=1S/C22H34N2O3/c1-3-4-5-7-11-17-22(25)23(2)21-16-13-15-20(19-21)14-10-8-6-9-12-18-24(26)27/h3,13,15-16,19H,1,4-12,14,17-18H2,2H3 |
InChI-Schlüssel |
FLHKZEVMJJLKAY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC(=C1)CCCCCCC[N+](=O)[O-])C(=O)CCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)
![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)


![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)






![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)
![5-[(Oxan-2-yl)methyl]oxolan-2-one](/img/structure/B14356007.png)
![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
